

Propargyl-PEG3-CH₂COOH: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: *Propargyl-PEG3-CH₂COOH*

Cat. No.: *B610243*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Propargyl-PEG3-CH₂COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the stability profile of this linker is critical for ensuring its integrity and performance in these sensitive applications.

Chemical Structure and Properties

Propargyl-PEG3-CH₂COOH, with the IUPAC name 3,6,9,12-tetraoxapentadec-14-ynoic acid, possesses a terminal alkyne group for click chemistry reactions and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.

Table 1: Physicochemical Properties of **Propargyl-PEG3-CH₂COOH**

Property	Value	Source
CAS Number	1694731-93-5	
Molecular Formula	C11H18O6	
Molecular Weight	246.26 g/mol	[1]
Appearance	Light yellow to yellow liquid	[2]
Purity	≥98%	
Solubility	Soluble in water, DMSO, DMF, DCM	[3]

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the quality of **Propargyl-PEG3-CH₂COOH**.

Table 2: Recommended Storage and Handling Conditions

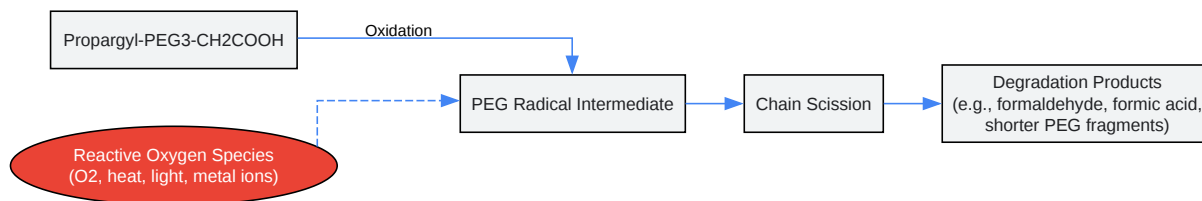
Condition	Recommendation	Rationale
Long-Term Storage	-20°C, protected from light. ^[1] ^[2]	Minimizes thermal and photodegradation.
In a dry environment (desiccated).	Prevents hydrolysis.	
Under an inert atmosphere (e.g., Argon, Nitrogen).	Prevents oxidation of the PEG chain.	
Short-Term Storage (Stock Solutions)	-20°C for up to 1 month; -80°C for up to 6 months. ^[1]	Ensures stability of the dissolved compound.
Handling	Equilibrate vial to room temperature before opening.	Prevents condensation of moisture inside the vial.
Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF).	Minimizes hydrolysis.	
Avoid repeated freeze-thaw cycles of solutions. ^[1]	Prevents degradation and ensures solution integrity.	

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for **Propargyl-PEG3-CH₂COOH** under various pH and temperature conditions is not extensively available in the public domain, the stability of the molecule can be inferred from the known chemistry of its constituent functional groups: the propargyl group (terminal alkyne) and the polyethylene glycol (PEG) chain.

Polyethylene Glycol (PEG) Chain Degradation

The primary degradation pathway for the PEG chain is oxidative degradation. This process is known to be accelerated by heat, light, and the presence of trace metal ions. It typically involves the formation of reactive oxygen species that lead to chain scission, resulting in the formation of various degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids.



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Figure 1. Generalized pathway for the oxidative degradation of the PEG chain.

Terminal Alkyne Stability

Terminal alkynes are generally considered to be stable functional groups under physiological conditions. However, they can undergo certain reactions under specific conditions.

- **Acidity and Base-Catalyzed Reactions:** The terminal proton of an alkyne is weakly acidic ($pK_a \approx 25$) and can be removed by a strong base. While not a degradation pathway under normal storage, this reactivity is important for its use in click chemistry.
- **Hydration:** In the presence of strong acids and a mercury catalyst, terminal alkynes can undergo hydration to form methyl ketones.^[4] This is unlikely to occur under typical bioconjugation or storage conditions.

Carboxylic Acid Group

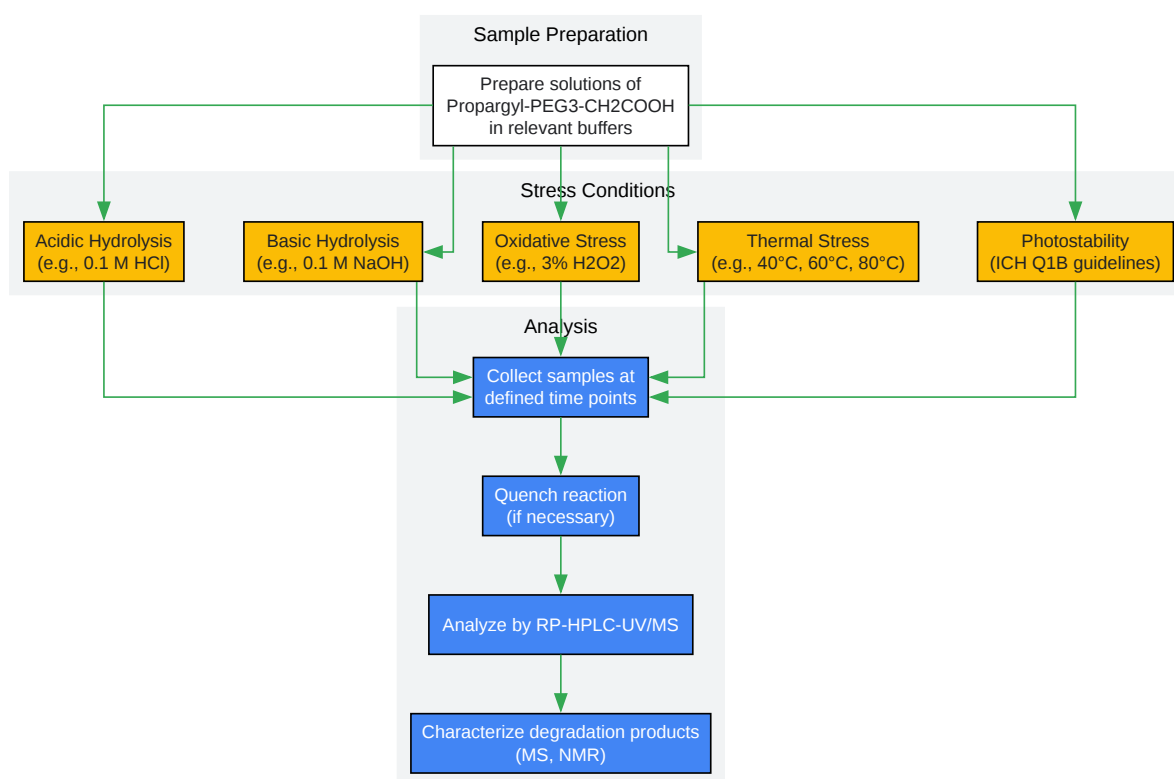
The carboxylic acid group is generally stable. Under harsh acidic or basic conditions, it can participate in esterification or other reactions, but it is not considered a primary point of instability for this molecule under recommended storage conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of **Propargyl-PEG3-CH₂COOH**, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.

General Forced Degradation Protocol

This protocol is a general guideline and should be optimized for the specific analytical methods available.



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Figure 2. Workflow for a forced degradation study of **Propargyl-PEG3-CH2COOH**.

Materials:

- **Propargyl-PEG3-CH2COOH**

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), HPLC grade
- Water, HPLC grade

Procedure:

- Sample Preparation: Prepare a stock solution of **Propargyl-PEG3-CH₂COOH** in a suitable solvent (e.g., water or DMSO). Prepare working solutions in the respective stress condition buffers.
- Stress Conditions:
 - Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).
 - Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
 - Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
 - Thermal Degradation: Incubate the sample in a neutral buffer (e.g., PBS) at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
 - Photostability: Expose the sample to light according to ICH Q1B guidelines.
- Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Quenching: Neutralize the acidic and basic samples before analysis.

- Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water/acetonitrile with 0.1% formic acid is a common starting point.^{[5][6]}
- Data Evaluation:
 - Monitor the decrease in the peak area of the parent compound over time.
 - Identify and quantify any degradation products.
 - Characterize the major degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Summary of Stability Data (Qualitative)

The following table summarizes the expected stability of **Propargyl-PEG3-CH₂COOH** under various conditions based on the known chemistry of its functional groups. It is important to note that this is a qualitative assessment and should be confirmed by experimental data.

Table 3: Qualitative Stability Summary

Condition	Expected Stability	Primary Degradation Pathway
Recommended Storage (-20°C, dark, dry)	High	Minimal degradation expected.
Elevated Temperature (>40°C)	Low to Moderate	Oxidative degradation of the PEG chain.
Strong Acidic Conditions (pH < 2)	Moderate	Potential for hydrolysis, though generally slow for ethers.
Strong Basic Conditions (pH > 12)	Moderate	Potential for base-catalyzed reactions.
Oxidizing Agents (e.g., H ₂ O ₂)	Low	Rapid oxidative degradation of the PEG chain.
Exposure to Light	Moderate	Photodegradation, particularly in the presence of photosensitizers.

Conclusion

Propargyl-PEG3-CH₂COOH is a stable molecule when stored and handled under the recommended conditions of -20°C in a dry, dark environment, preferably under an inert atmosphere. The primary potential for degradation lies in the oxidative breakdown of the PEG chain, which is exacerbated by elevated temperatures, light, and the presence of oxidizing agents. For critical applications in drug development and bioconjugation, it is highly recommended to perform stability studies under conditions that mimic the intended use and storage to ensure the integrity and performance of this versatile linker.

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